Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide
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Overview
Description
Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide is a complex organic compound with a unique structure that combines elements of piperidine, pyrido, and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide typically involves multiple steps. The initial step often includes the formation of the pyrido(2,3-b)(1,4)benzodiazepine core, followed by the introduction of the piperidinium moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinium derivatives, pyrido(2,3-b)(1,4)benzodiazepine derivatives, and compounds with similar functional groups.
Uniqueness
What sets Piperidinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1-methyl-, iodide apart is its unique combination of structural elements, which may confer distinct biological and chemical properties
Properties
CAS No. |
96437-73-9 |
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Molecular Formula |
C20H23IN4O2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
11-[2-(1-methylpiperidin-1-ium-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;iodide |
InChI |
InChI=1S/C20H22N4O2.HI/c1-24(12-5-2-6-13-24)14-18(25)23-17-10-4-3-8-15(17)20(26)22-16-9-7-11-21-19(16)23;/h3-4,7-11H,2,5-6,12-14H2,1H3;1H |
InChI Key |
XKJYFSNZNJOOEP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.[I-] |
Origin of Product |
United States |
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